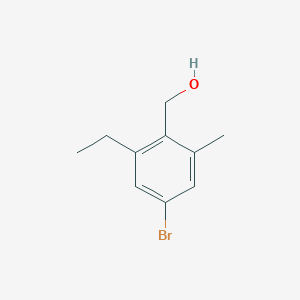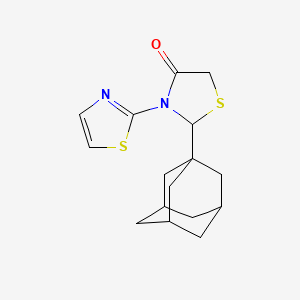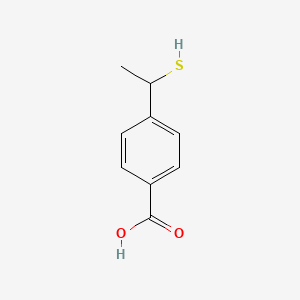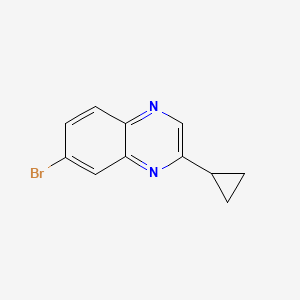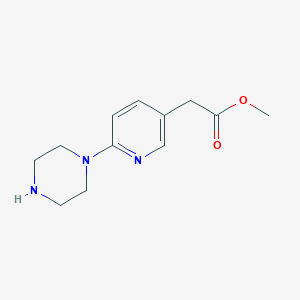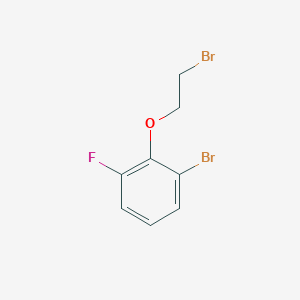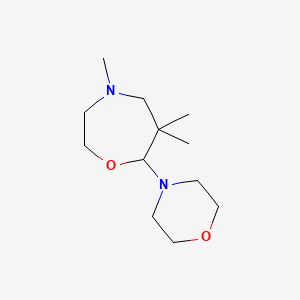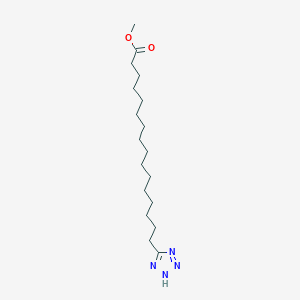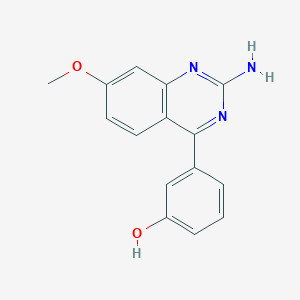
3-(2-amino-7-methoxy-4-quinazolinyl)Phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-amino-7-methoxy-4-quinazolinyl)Phenol is a compound belonging to the quinazoline derivatives, which are known for their wide range of biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, particularly in the treatment of cancer and other diseases .
准备方法
The synthesis of 3-(2-amino-7-methoxy-4-quinazolinyl)Phenol typically involves several steps. One common method includes the reaction of 2-aminobenzamide with appropriate aldehydes or ketones, followed by cyclization to form the quinazoline ring . Industrial production methods often employ microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance yield and efficiency .
化学反应分析
3-(2-amino-7-methoxy-4-quinazolinyl)Phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline amines .
科学研究应用
3-(2-amino-7-methoxy-4-quinazolinyl)Phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(2-amino-7-methoxy-4-quinazolinyl)Phenol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors involved in cell proliferation and survival, thereby exerting its anticancer effects . The compound may also interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis .
相似化合物的比较
3-(2-amino-7-methoxy-4-quinazolinyl)Phenol can be compared with other quinazoline derivatives such as erlotinib, gefitinib, and lapatinib. These compounds share similar structural features but differ in their specific substituents and biological activities . For instance, erlotinib and gefitinib are well-known for their use in treating non-small cell lung cancer, while lapatinib is used for breast cancer . The unique combination of the amino and methoxy groups in this compound contributes to its distinct biological properties .
属性
分子式 |
C15H13N3O2 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC 名称 |
3-(2-amino-7-methoxyquinazolin-4-yl)phenol |
InChI |
InChI=1S/C15H13N3O2/c1-20-11-5-6-12-13(8-11)17-15(16)18-14(12)9-3-2-4-10(19)7-9/h2-8,19H,1H3,(H2,16,17,18) |
InChI 键 |
ZTVVBBSHBGQZQO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(=NC(=N2)N)C3=CC(=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


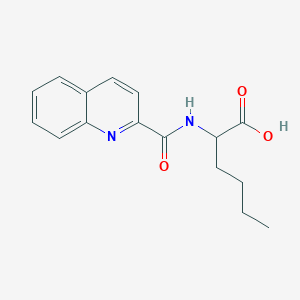
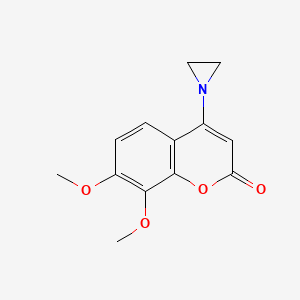


![2-(8-Bromodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13992501.png)
